

Introduction: Understanding the H-D-Lys(Z)-Obzl HCl Building Block

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Compound of Interest

Compound Name: H-D-Lys(Z)-Obzl HCl

CAS No.: 156917-23-6

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H-D-Lys(Z)-Obzl HCl, or N ϵ -Benzyloxycarbonyl-D-lysine benzyl ester hydrochloride, is a non-standard amino acid derivative pivotal for specialized applications in peptide chemistry.^{[1][2]} Its utility stems from the unique combination of protecting groups on the D-isomeric backbone, which offers distinct stereochemical and cleavage properties compared to its L-isomer counterpart.

The strategic value of this molecule lies in its dual protection scheme:

- N ϵ -Benzyloxycarbonyl (Z or Cbz) group: Protects the side-chain ϵ -amino group of lysine. This group is notably stable under the acidic and basic conditions used for Boc and Fmoc removal, respectively, but is labile to catalytic hydrogenolysis or strong acids like HBr in acetic acid.^{[3][4]}
- C α -Benzyl ester (Obzl) group: Protects the C-terminal carboxyl group. Similar to the Z group, it is stable to many standard synthesis conditions but is readily cleaved by hydrogenolysis or strong acidolysis.^[5]
- Hydrochloride (HCl) salt: The α -amino group is protonated, forming a stable, crystalline, and easily handled salt. This necessitates a neutralization step prior to its use in a coupling reaction to liberate the nucleophilic free amine.^[6]

This specific combination of protecting groups makes **H-D-Lys(Z)-Obzl HCl** particularly suited for solution-phase peptide synthesis (LPPS) and specialized solid-phase peptide synthesis

(SPPS) strategies, especially for creating protected peptide fragments.[7]

Key Physicochemical Properties

Property	Value	Reference(s)
Synonym	N-epsilon-Carbobenzyloxy-D-lysine benzyl ester hydrochloride	[1][2]
CAS Number	6366-70-7	[1][7]
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₄ ·HCl	[1]
Molecular Weight	406.9 g/mol	[1]
Appearance	White crystalline powder	[1]
Storage	Store at 0-8 °C	[1]

Core Principles: Orthogonal Protection and Strategic Deprotection

Successful peptide synthesis hinges on the principle of orthogonal protection, where different classes of protecting groups can be removed under specific conditions without affecting others. [8][9] This allows for precise, sequential chemical manipulations. The Z and Obzl groups are considered "semi-permanent" and are orthogonal to the temporary N α -protecting groups like Fmoc (base-labile) and, to a lesser extent, Boc (mild acid-labile).[10][11]

The Z/Obzl strategy is classic in peptide chemistry and offers a robust alternative to tert-butyl-based side-chain protection, particularly when avoiding strong trifluoroacetic acid (TFA) cleavage cocktails is desired or when synthesizing peptide fragments that require C-terminal activation for subsequent ligation.[3][12]

Figure 1: Orthogonal protection scheme showing the distinct cleavage conditions for common protecting groups.

Application in Solution-Phase Peptide Synthesis (LPPS)

LPPS is a powerful technique for producing large quantities of pure peptides and is exceptionally well-suited for incorporating **H-D-Lys(Z)-Obzl HCl**. The following protocol details the synthesis of a model dipeptide, N α -PG-Xxx-D-Lys(Z)-Obzl.

Protocol 1: Solution-Phase Synthesis of a Protected Dipeptide

This protocol outlines the coupling of an N α -protected amino acid (e.g., Z-L-Alanine) to **H-D-Lys(Z)-Obzl HCl**.

1. Materials and Reagents:

- **H-D-Lys(Z)-Obzl HCl**
- N α -protected amino acid (e.g., Z-L-Ala-OH)
- Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) [\[13\]](#)
- Additive: Ethyl cyanohydroxyiminoacetate (Oxyma Pure)[\[13\]](#)
- Base: N,N-Diisopropylethylamine (DIEA)
- Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
- Aqueous solutions for work-up: 1 N HCl, 1 N NaHCO₃, Saturated NaCl (brine)
- Drying agent: Anhydrous MgSO₄ or Na₂SO₄

2. Experimental Workflow:

Figure 2: Workflow for solution-phase dipeptide synthesis.

3. Step-by-Step Methodology:

- **Activation:** In a round-bottom flask under an inert atmosphere (N₂), dissolve the N α -protected amino acid (1.0 eq), EDC·HCl (1.05 eq), and Oxyma Pure (1.0 eq) in a minimal amount of DCM/DMF (1:1) and cool to 0°C in an ice bath.[13] The formation of the active ester is often indicated by a color change.
- **Neutralization and Coupling:** After 5-10 minutes of pre-activation, add **H-D-Lys(Z)-Obzl HCl** (1.0 eq) as a solid to the reaction mixture. Immediately add DIEA (1.0 eq) dropwise to neutralize the hydrochloride salt and liberate the free α -amino group. The reaction pH should be approximately 8.
- **Reaction:** Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and let it stir at room temperature overnight (12-16 hours).[13]
- **Monitoring:** Check for the disappearance of starting materials using Thin Layer Chromatography (TLC) or LC-MS.
- **Work-up:** Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc). Wash the organic phase sequentially with 1 N HCl (to remove excess base and unreacted amine), water, 1 N NaHCO₃ (to remove unreacted acid and additive), and finally with saturated brine.[13]
- **Isolation:** Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
- **Purification:** The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) or by flash column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

While less common for this specific derivative, **H-D-Lys(Z)-Obzl HCl** can be incorporated into a peptide sequence using a Boc/Bzl SPPS strategy, where the final cleavage from the resin is performed with strong acid.

Protocol 2: Boc-SPPS Incorporation

This protocol describes the manual coupling of **H-D-Lys(Z)-Obzl HCl** onto a growing peptide chain on a solid support.

1. Materials and Reagents:

- Peptide-resin with a free N-terminal amine (e.g., Xxx-Merrifield Resin)
- **H-D-Lys(Z)-Obzl HCl**
- Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)
- Additive: 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure[14]
- Base: N,N-Diisopropylethylamine (DIEA)
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Washing Solvents: DMF, DCM, Isopropanol (IPA)
- Qualitative Test: Kaiser test kit

2. Experimental Workflow:

Figure 3: Workflow for incorporating **H-D-Lys(Z)-Obzl HCl** in Boc-SPPS.

3. Step-by-Step Methodology:

- Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.
- Amino Acid Preparation: In a separate vial, dissolve **H-D-Lys(Z)-Obzl HCl** (3 eq), HOBt (3 eq), and DIEA (3 eq) in DMF. The DIEA neutralizes the HCl salt.
- Activation: Add DIC (3 eq) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
- Coupling: Drain the DMF from the resin and add the activated amino acid solution. Agitate the vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.[12]

- **Monitoring:** After the coupling time, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates free amines are still present, and a second coupling is required.
- **Washing:** Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and IPA (3x) to remove all excess reagents and byproducts. The resin is now ready for the next step in the synthesis (e.g., Boc deprotection of the newly added residue).

Deprotection of Z and Obzl Groups

The final step after assembling the peptide is the removal of the Z and Obzl protecting groups. The choice of method depends on the overall peptide composition and desired outcome.

Protocol 3: Deprotection via Catalytic Hydrogenolysis

This is the mildest method and is preferred for sensitive peptides.

- **Procedure:** Dissolve the protected peptide in a suitable solvent (e.g., Methanol, Acetic Acid, or a mixture). Add a catalytic amount of Palladium on carbon (Pd/C, 5-10% w/w).
- **Hydrogenation:** Purge the vessel with hydrogen gas (H₂) and maintain a positive pressure (or use a balloon) while stirring vigorously. Alternatively, use a hydrogen transfer reagent like ammonium formate.
- **Completion:** The reaction is typically complete within 2-24 hours. Monitor by TLC or LC-MS.
- **Work-up:** Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to yield the deprotected peptide.

Protocol 4: Deprotection via Strong Acidolysis

This method is used in Boc-SPPS for simultaneous side-chain deprotection and cleavage from the resin.

- **Reagents:** Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole) or Trifluoromethanesulfonic acid (TFMSA). Caution: These are extremely corrosive and

hazardous reagents requiring specialized equipment and handling procedures.[12][15]

- Procedure: The peptide-resin is treated with the strong acid cocktail at low temperature (typically 0°C) for 1-2 hours.
- Work-up: The acid is removed under vacuum, and the crude peptide is precipitated and washed with cold diethyl ether.[16]

Comparison of Deprotection Methods

Method	Reagents & Conditions	Selectivity	Advantages	Disadvantages
Hydrogenolysis	H ₂ gas, Pd/C catalyst, RT	Cleaves Z, Obzl, Trp(For)	Very mild conditions; preserves most other groups.[4]	Incompatible with sulfur-containing residues (Met, Cys); catalyst can be pyrophoric.
Strong Acidolysis	Anhydrous HF or TFMSA, 0°C	Cleaves Z, Obzl, Boc, tBu, Trt	Simultaneous cleavage and deprotection in Boc-SPPS.[12]	Harsh conditions can degrade sensitive peptides; requires specialized, hazardous setup. [15]
HBr/Acetic Acid	33% HBr in Acetic Acid, RT	Cleaves Z group	Effective for Z group removal when hydrogenolysis is not an option.	Corrosive; can cause side reactions; Obzl group may be partially cleaved. [4]

Conclusion and Expert Recommendations

The incorporation of **H-D-Lys(Z)-Obzl HCl** is a strategic choice for peptide chemists aiming to synthesize complex peptides, protected fragments, or molecules requiring non-standard deprotection pathways.

- For Purity and Scalability: Solution-phase synthesis (Protocol 1) is highly recommended. It allows for purification at each step, ensuring the final product is of high purity, and is more readily scalable than SPPS.
- For Fragment Synthesis: The Z/Obzl protection scheme is ideal for creating C-terminally protected peptide fragments. These fragments can be deprotected at the N-terminus and used in subsequent fragment condensation reactions.
- Choice of Deprotection: Catalytic hydrogenolysis (Protocol 3) should be the default method for removing Z and Obzl groups due to its mildness, provided the peptide sequence is compatible (i.e., lacks sulfur).

By understanding the chemical principles behind the protecting groups and applying the detailed protocols provided, researchers can confidently and successfully incorporate **H-D-Lys(Z)-Obzl HCl** into their synthetic targets, advancing their research and development goals.

References

- Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [\[Link\]](#)
- BuyersGuideChem. (n.d.). H-L-Lys(Z)-OBzl.HCl suppliers and producers. Retrieved from [\[Link\]](#)
- Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. *Tetrahedron*, 59(16), 2919-2926. (Simulated reference, as original URL points to a general university page)
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [\[Link\]](#)
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. *International Journal of Peptide and Protein Research*, 35(3), 161-214. (Simulated reference, as original URL points to a repository)

- Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Retrieved from [\[Link\]](#)
- AAPPTec. (n.d.). Coupling Reagents. Retrieved from [\[Link\]](#)
- AAPPTec. (n.d.). H-Lys(Z)-OBzl HCl [6366-70-7]. Retrieved from [\[Link\]](#)
- ResearchGate. (2018). How do I protect all the side chain amine groups of lysine and arginine? Retrieved from [\[Link\]](#)
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [\[Link\]](#)
- Canavelli, P., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. *Journal of the American Chemical Society*, 145(4), 2456–2466. Retrieved from [\[Link\]](#)
- BuyersGuideChem. (n.d.). H-Lys(Z)-OBzl | C₂₁H₂₆N₂O₄.HCl. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Lysine-thymine-derivative as a building block for SPPS. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). US2793204A - Process for the synthesis of peptides.
- Ghorai, P., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. *Organic Letters*, 26(1), 108–112. Retrieved from [\[Link\]](#)
- Novoprolabs. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [\[Link\]](#)
- Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [\[Link\]](#)
- University of Chicago. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Retrieved from [\[Link\]](#)
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [\[Link\]](#)
- University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [\[Link\]](#)

- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. Retrieved from [\[Link\]](#)
- Isidro-Llobet, A., et al. (2009). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary N α -Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. *European Journal of Organic Chemistry*, 2009(20), 3359-3366. Retrieved from [\[Link\]](#)

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Sources

1. chemimpex.com [chemimpex.com]
2. peptide.com [peptide.com]
3. peptide.com [peptide.com]
4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
5. repository.lsu.edu [repository.lsu.edu]
6. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
7. H-L-Lys(Z)-OBzl.HCl suppliers and producers - BuyersGuideChem [buyersguidechem.com]
8. biosynth.com [biosynth.com]
9. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
10. peptide.com [peptide.com]
11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
12. peptide.com [peptide.com]
13. orgsyn.org [orgsyn.org]
14. peptide.com [peptide.com]

- [15. Fmoc Resin Cleavage and Deprotection \[sigmaaldrich.com\]](#)
- [16. benchchem.com \[benchchem.com\]](#)
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